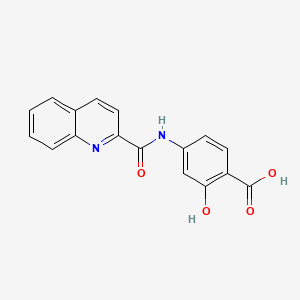
Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 is a deuterated form of sodium 2-hydroxybutyrate, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and isotopic labeling, which makes it useful in various analytical and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 typically involves the deuteration of 2-hydroxybutyrate. One common method is the catalytic hydrogenation of 2-hydroxybutyrate in the presence of deuterium gas. The reaction is carried out under controlled conditions, often using a palladium or platinum catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and various purification techniques such as distillation and crystallization are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the role of 2-hydroxybutyrate in various biological processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in certain diseases.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 involves its role as a metabolic intermediate. It participates in various biochemical pathways, including the metabolism of amino acids and fatty acids. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-hydroxybutyrate: The non-deuterated form, commonly used in similar applications but without the isotopic labeling.
Sodium 3-hydroxybutyrate: Another hydroxybutyrate isomer with different metabolic and chemical properties.
Sodium butyrate: A related compound with distinct biological activities and applications.
Uniqueness
Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 is unique due to its deuterium labeling, which provides advantages in analytical and biochemical studies. The isotopic labeling allows for more precise tracking and analysis of metabolic pathways, making it a valuable tool in research.
Properties
Molecular Formula |
C4H7NaO3 |
|---|---|
Molecular Weight |
129.10 g/mol |
IUPAC Name |
sodium;2,3,3-trideuterio-2-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i2D2,3D; |
InChI Key |
MOSCXNXKSOHVSQ-LCZHFHQESA-M |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])(C(=O)[O-])O.[Na+] |
Canonical SMILES |
CCC(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid](/img/structure/B12388801.png)
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
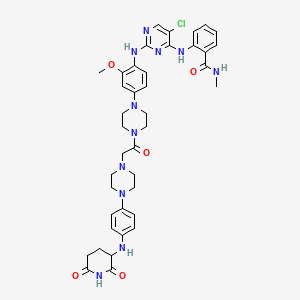
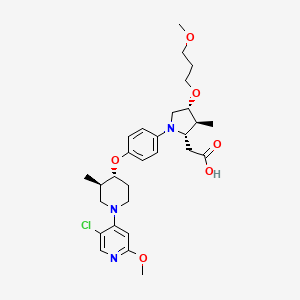

![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)


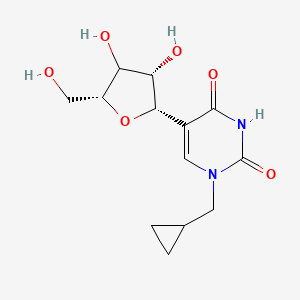
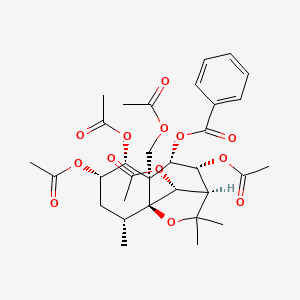
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)
